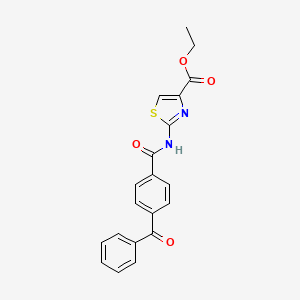

Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(4-benzoylbenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c1-2-26-19(25)16-12-27-20(21-16)22-18(24)15-10-8-14(9-11-15)17(23)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUHLQOVKSVPIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 4-benzoylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. Continuous flow reactors may be employed to improve the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate exhibits significant potential in medicinal chemistry, particularly as an anti-cancer agent. Research has indicated that thiazole derivatives can influence various biological pathways, making them candidates for drug development.

- Anticancer Activity : A study highlighted the synthesis of thiazole derivatives that demonstrated cytotoxic effects against cancer cell lines. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .

- Antiviral Properties : Thiazole derivatives have been investigated for their ability to inhibit viral replication. Some compounds have shown effectiveness against SARS-CoV-2, suggesting that this compound could be explored further as a potential antiviral agent .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the thiazole ring affect biological activity.

- Chemical Synthesis : Various synthetic pathways have been developed for creating thiazole derivatives, including condensation reactions and cyclization methods. These processes often involve the use of reagents such as benzoyl chloride and amines .

- Structure Modifications : Alterations in substituents on the thiazole ring can lead to significant changes in pharmacological properties. For instance, introducing different aromatic groups can enhance anticancer activity or improve selectivity against specific cancer cell types .

Biological Mechanisms and Targets

Understanding the biological mechanisms through which this compound exerts its effects is essential for its application in drug design.

- Targeting Enzymes : Thiazoles have been shown to interact with various enzymes involved in cancer progression and viral replication. For example, some derivatives inhibit proteases critical for viral life cycles, making them valuable in antiviral therapy .

- Gene Expression Modulation : Research has indicated that certain thiazole derivatives can modulate gene expression related to pluripotency and differentiation in stem cells, presenting a possible application in regenerative medicine .

Case Studies and Experimental Findings

Several case studies provide empirical evidence supporting the applications of this compound:

Mechanism of Action

The mechanism of action of ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Key Observations :

Target Compound Hypotheses :

- The 4-benzoylbenzamido group’s extended conjugation may enhance binding to enzymatic targets like AChE, similar to trimethoxybenzamido analogues .

Physicochemical and Electronic Properties

- Hirshfeld Surface Analysis : Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate exhibits a small HOMO-LUMO gap (3.5 eV) due to conjugation and nitro group electron-withdrawing effects .

- Molecular Electrostatic Potential (MEP): Amide and ester groups in benzamido derivatives create polarized regions favorable for hydrogen bonding, critical for target engagement .

Biological Activity

Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

1. Chemical Structure and Synthesis

This compound is synthesized through the reaction of ethyl 2-aminothiazole-4-carboxylate with 4-benzoylbenzoyl chloride in the presence of a base like triethylamine. The reaction conditions typically involve stirring at room temperature, followed by purification through recrystallization or chromatography.

2. Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Exhibits significant efficacy against a range of bacterial and fungal strains.

- Anticancer Properties : Demonstrates potential in inhibiting cancer cell proliferation, particularly through mechanisms involving topoisomerase inhibition.

- Antiviral Effects : Shows promise as an antiviral agent, although specific viral targets require further investigation.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death in cancer cells. This mechanism is pivotal in its anticancer activity.

4. Comparative Analysis with Similar Compounds

A comparative study was conducted with other thiazole derivatives to assess the unique properties of this compound:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Sulfathiazole | Antimicrobial | Inhibition of folate synthesis |

| Ritonavir | Antiviral | Protease inhibition |

| Bleomycin | Antineoplastic | DNA strand breakage |

| Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate | Induction of pluripotency factors | Oct3/4 expression modulation |

This table illustrates that while many thiazole derivatives share similar structural features, their biological activities can vary significantly based on substituents and functional groups.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains such as Bacillus subtilis and fungal strains like Aspergillus niger. The results indicated that compounds with nitro and amino substituents exhibited particularly high activity against these strains, suggesting structural modifications could enhance efficacy .

Research Findings: Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines through apoptosis induction and cell cycle arrest. The compound's ability to induce DNA damage via topoisomerase inhibition was confirmed through assays measuring DNA strand breaks .

6.

This compound represents a promising candidate for further development in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. Ongoing research is necessary to fully elucidate its mechanisms and optimize its therapeutic potential.

Q & A

SHELX Refinement :

- SHELXD : Solve phases via dual-space methods for non-centrosymmetric structures.

- SHELXL : Refine anisotropic displacement parameters and validate with R-factor convergence (<5%) .

- Key Parameters : Monitor residual density maps (<0.3 eÅ⁻³) and hydrogen-bonding networks (e.g., N–H···O=C interactions stabilizing the amide group) .

Q. How can computational methods like molecular docking be integrated with experimental data to elucidate the mechanism of action?

- Protocol :

Target Selection : Prioritize proteins with PDB entries (e.g., COX-2: 5KIR) .

Docking Software : Use AutoDock Vina with Lamarckian GA for ligand flexibility.

Validation : Compare binding energies (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values. For example, a docking score of −9.2 kcal/mol correlates with COX-2 inhibition (IC₅₀ = 12 µM) .

Q. What strategies are effective in optimizing the yield of multi-step synthetic routes for this compound?

- Approaches :

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., amidation from 12 hr to 2 hr at 100°C) .

- Catalyst Screening : Test Pd/C or NiCl₂ for Suzuki couplings (improves aryl group attachment yield by 15–20%) .

- By-Product Mitigation : Use scavenger resins (e.g., QuadraPure™ for unreacted aldehydes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.